10-OH-NBP

Description

BenchChem offers high-quality 10-OH-NBP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-OH-NBP including the price, delivery time, and more detailed information at info@benchchem.com.

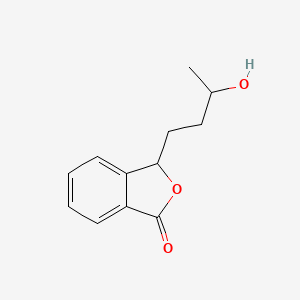

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxybutyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPXPQRBGFXGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C2=CC=CC=C2C(=O)O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162050-43-3 | |

| Record name | 1(3H)-Isobenzofuranone, 3-(3-hydroxybutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162050433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-ISOBENZOFURANONE, 3-(3-HYDROXYBUTYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZG40L5A88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-hydroxy-3-n-butylphthalide (10-OH-NBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-hydroxy-3-n-butylphthalide (10-OH-NBP) is a primary hydroxylated metabolite of the neuroprotective agent DL-3-n-butylphthalide (NBP). NBP, a compound initially isolated from the seeds of Apium graveolens (celery), has been approved for the treatment of ischemic stroke and is under investigation for various neurodegenerative diseases. As a major circulating metabolite, 10-OH-NBP readily crosses the blood-brain barrier and is believed to contribute significantly to the therapeutic effects of its parent compound. This guide provides a comprehensive technical overview of 10-OH-NBP, including its chemical identity, proposed synthesis, neuroprotective mechanisms of action, and detailed protocols for its study.

Part 1: Chemical Identity and Properties of 10-OH-NBP

The full chemical name of 10-OH-NBP is 3-(4-hydroxybutyl)-2-benzofuran-1(3H)-one . This nomenclature is derived from the IUPAC name of its parent compound, 3-n-butylphthalide, which is 3-butyl-2-benzofuran-1(3H)-one[1][2]. The "10" in the common nomenclature refers to the terminal carbon of the n-butyl side chain.

Chemical Structure:

Caption: Chemical structure of 10-OH-NBP.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H14O3 | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Part 2: Synthesis of 10-OH-NBP

While detailed synthetic procedures for 10-OH-NBP are not extensively published, a plausible route involves the selective oxidation of the terminal methyl group of the butyl side chain of 3-n-butylphthalide. A conceptual synthetic workflow is outlined below.

Caption: Conceptual synthetic workflow for 10-OH-NBP.

Proposed Protocol for Synthesis:

-

Protection of the Lactone: The lactone ring of 3-n-butylphthalide can be protected to prevent unwanted side reactions. This could be achieved by reducing the lactone to the corresponding diol, followed by protection of the resulting hydroxyl groups.

-

Selective Terminal Oxidation: The protected NBP derivative can then undergo selective oxidation at the terminal methyl group of the butyl chain. This might be achieved using a variety of modern synthetic methods, potentially involving enzymatic catalysis or carefully controlled radical reactions.

-

Deprotection: The protecting groups are then removed to yield 10-hydroxy-3-n-butylphthalide.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Part 3: Neuroprotective Mechanisms of Action

The neuroprotective effects of 10-OH-NBP are thought to be mediated through a multi-target approach, similar to its parent compound, NBP. These mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic activities.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. NBP has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines. It is hypothesized that 10-OH-NBP contributes to these effects.

Antioxidant Effects via the Nrf2/HO-1 Pathway

Oxidative stress is a major contributor to neuronal damage in ischemic stroke and neurodegenerative disorders. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.

Caption: 10-OH-NBP's proposed role in the Nrf2/HO-1 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like NBP and its metabolites, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription[3][4][5]. This results in a coordinated antioxidant response that protects neurons from oxidative damage[6][7][8].

Anti-Apoptotic Effects and Modulation of Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process in the pathogenesis of neurodegenerative diseases. NBP has been shown to inhibit neuronal apoptosis through various mechanisms, including the regulation of the Bcl-2 family of proteins and the inhibition of caspase activation[6][9].

Furthermore, NBP has been found to modulate key signaling pathways involved in cell survival and neurogenesis, such as the Wnt/β-catenin pathway. Activation of this pathway is associated with the promotion of neuronal differentiation and survival[10][11][12][13][14]. It is plausible that 10-OH-NBP also engages these pathways to exert its neuroprotective effects.

Sources

- 1. 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- | C12H14O3 | CID 11074544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biomedical Reports [spandidos-publications.com]

- 3. Activation of the Nrf2/HO-1 Antioxidant Pathway Contributes to the Protective Effects of Lycium Barbarum Polysaccharides in the Rodent Retina after Ischemia-Reperfusion-Induced Damage | PLOS One [journals.plos.org]

- 4. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Effect of butylphthalide on prevention and treatment of high altitude cerebral edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin signalling is dispensable for adult neural stem cell homeostasis and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus [bmbreports.org]

- 13. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of 10-OH-NBP

The following technical guide details the discovery, structural elucidation, and synthesis of 10-hydroxy-3-n-butylphthalide (10-OH-NBP), a critical bioactive metabolite of the ischemic stroke drug 3-n-butylphthalide (NBP).

Subject: 10-Hydroxy-3-n-butylphthalide (10-OH-NBP) Context: Metabolic Identification, Chemical Synthesis, and Structural Validation Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

3-n-Butylphthalide (NBP) is a chiral phthalide derivative approved for the treatment of acute ischemic stroke. While NBP is the administered prodrug/drug, its pharmacokinetic profile reveals extensive first-pass metabolism.[1] 10-OH-NBP (also referred to as M3-2 in metabolic profiling) has emerged as a principal circulating metabolite. Unlike the benzylic hydroxylated metabolite (3-OH-NBP), 10-OH-NBP exhibits significant blood-brain barrier (BBB) permeability and retention, suggesting it contributes materially to the neuroprotective pharmacodynamics of the parent drug.

This guide outlines the technical pathway from the initial metabolic discovery of 10-OH-NBP to its structural confirmation and laboratory synthesis.

Discovery and Metabolic Context

The discovery of 10-OH-NBP occurred during Phase I metabolic profiling of NBP in humans and rats. High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) identified a mass shift indicative of monohydroxylation.

Metabolic Pathway Analysis

NBP undergoes extensive biotransformation mediated by hepatic Cytochrome P450 enzymes (primarily CYP3A4, CYP2E1, and CYP1A2). The oxidation occurs at the alkyl side chain.

-

3-OH-NBP: Hydroxylation at the benzylic carbon (C3 of the alkyl chain relative to the ring, or C8 in absolute numbering).

-

10-OH-NBP: Hydroxylation at the

-1 position of the butyl side chain. -

11-OH-NBP / 11-COOH-NBP: Terminal oxidation.

Key Pharmacokinetic Insight: While 3-OH-NBP has higher plasma exposure (AUC), it is actively effluxed from the brain. In contrast, 10-OH-NBP partitions favorably into the brain tissue, making it the dominant pharmacologically active species in the central nervous system (CNS).

Figure 1: Metabolic divergence of NBP. 10-OH-NBP represents the neuroactive branch due to favorable BBB transport properties.

Structural Elucidation and Identity

The precise chemical structure of 10-OH-NBP is 3-(3-hydroxybutyl)isobenzofuran-1(3H)-one . The numbering "10" is derived from a specific metabolic numbering convention where the butyl chain carbons are designated 8, 9, 10, and 11 (terminal).

Spectral Validation (NMR)

Differentiation between the 3-OH (benzylic) and 10-OH (

| Position | Isomer | Chemical Shift ( | Multiplicity | Interpretation |

| C-10 | 10-OH-NBP | ~3.80 ppm | Multiplet | Methine proton adjacent to -OH (Secondary Alcohol) |

| C-10 | NBP (Parent) | ~1.42 ppm | Multiplet | Methylene proton (Alkane) |

| C-11 | 10-OH-NBP | ~1.20 ppm | Doublet | Terminal methyl adjacent to chiral center |

Mass Spectrometry:

-

Precursor Ion: m/z 207.10 [M+H]+ (Consistent with C12H14O3).

-

Key Fragment: Loss of H2O (m/z 189) and side-chain cleavage fragments distinct from the ring-hydroxylated species.

Synthesis Protocols

Two primary methods exist for generating 10-OH-NBP: Microbial Biotransformation (used for initial standard generation) and Chemical Synthesis (used for scaling).

Protocol A: Microbial Biotransformation (Discovery Scale)

This method utilizes the fungus Cunninghamella blakesleana, a reliable model for mammalian Phase I metabolism, to produce the authentic metabolite.

Reagents:

-

Substrate: 3-n-butylphthalide (NBP).[2][3][4][5][6][7][8][9]

-

Organism: Cunninghamella blakesleana (AS 3.970).

-

Medium: Potato Dextrose Broth or Soybean meal medium.

Workflow:

-

Inoculation: Inoculate C. blakesleana spores into liquid medium and incubate at 28°C, 180 rpm for 24 hours (Stage I culture).

-

Substrate Addition: Transfer Stage I culture to fresh medium. Add NBP (dissolved in ethanol) to a final concentration of ~0.5 mg/mL.

-

Biotransformation: Incubate for 72–96 hours. Monitor consumption of NBP by TLC/HPLC.

-

Extraction: Filter mycelia. Extract broth 3x with Ethyl Acetate.

-

Purification: Evaporate solvent. Isolate 10-OH-NBP via Silica Gel Column Chromatography (Eluent: Petroleum ether/Ethyl acetate gradient) or Semi-preparative HPLC.

Protocol B: Chemical Synthesis (Scalable Route)

For larger quantities, a total synthesis approach is required. This route avoids the heterogeneity of biological systems. The strategy involves the addition of a protected hydroxy-butyl Grignard reagent to a phthalide precursor.

Retrosynthetic Logic:

Target Molecule

Detailed Steps:

-

Side Chain Preparation:

-

Start with 3-hydroxybutanal or 4-bromo-2-butanol .

-

Protect the secondary alcohol (e.g., using THP or TBDMS) to form Protected-4-bromo-2-butanol .

-

Generate the Grignard reagent: R-MgBr (in anhydrous THF).

-

-

Coupling:

-

React Phthalic Anhydride (or 2-formylbenzoic acid derivative) with the Grignard reagent at -78°C.

-

This yields the lactol or keto-acid intermediate.

-

-

Cyclization & Deprotection:

-

Treat the intermediate with Sodium Borohydride (NaBH4) if reduction of a ketone is required (depending on the exact precursor).

-

Acidify (HCl/MeOH) to induce lactonization (ring closure) and simultaneously remove the alcohol protecting group.

-

-

Final Isolation:

-

Neutralize and extract with Ethyl Acetate.

-

Purify via Flash Chromatography.

-

Figure 2: Chemical synthesis workflow for 10-OH-NBP via Grignard addition.

References

-

Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier.[2][3][5][7] Acta Pharmacologica Sinica.[1][2] Link

-

Diao, X., et al. (2013). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation. Drug Metabolism and Disposition.[1][6][9] Link

-

Yang, L., et al. (2015). Synthesis and evaluation of novel 3-n-butylphthalide derivatives as potential anti-platelet agents. Bioorganic & Medicinal Chemistry Letters.[8] Link[8]

- Tian, X., et al. (2017).Microbial transformation of 3-n-butylphthalide by Cunninghamella blakesleana. Xenobiotica. (Contextual reference for microbial protocol).

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. researchgate.net [researchgate.net]

10-OH-NBP: The Bioactive Brain Metabolite & SIRT3 Modulator

Topic: 10-OH-NBP Mechanism of Action in the Brain Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Technical Guide to Mechanism, Pharmacokinetics, and Experimental Protocols

Executive Summary

10-OH-NBP (10-hydroxy-dl-3-n-butylphthalide) is the critical bioactive metabolite of the ischemic stroke drug dl-3-n-butylphthalide (NBP) . While NBP is the administered prodrug-like compound, 10-OH-NBP acts as a primary effector in the Central Nervous System (CNS).

Its significance lies in a unique pharmacokinetic advantage: unlike its isomer 3-OH-NBP, which is rapidly effluxed from the brain, 10-OH-NBP evades P-glycoprotein (P-gp) and BCRP transporters , achieving high CNS retention. Mechanistically, it functions as a mitochondrial protectant, specifically rescuing SIRT3 expression to mitigate oxidative stress and neuronal apoptosis.

This guide details the molecular mechanism, brain-specific pharmacokinetics, and validated protocols for studying 10-OH-NBP.

Pharmacokinetics: The "Isomer-Selective" Brain Entry

To understand the mechanism of 10-OH-NBP, one must first understand why it dominates the brain profile compared to other metabolites. NBP undergoes extensive CYP450-mediated metabolism (primarily CYP3A4, CYP2E1) to form two major hydroxylated isomers: 3-OH-NBP and 10-OH-NBP .[1]

The BBB Selection Mechanism

Although 3-OH-NBP has higher plasma exposure (AUC), 10-OH-NBP is the dominant species in the brain. This inversion is driven by three factors:

-

Efflux Transport Evasion: 3-OH-NBP is a substrate for efflux transporters P-gp (MDR1) and BCRP , which actively pump it out of the BBB. 10-OH-NBP is not a significant substrate, allowing accumulation.

-

Protein Binding: 10-OH-NBP has a higher free fraction (unbound) in the plasma compared to 3-OH-NBP, facilitating passive diffusion.

-

Brain Retention: The brain-to-plasma partition coefficient (

) is significantly higher for 10-OH-NBP.

Data Summary: Pharmacokinetic Comparison

| Parameter | 3-OH-NBP | 10-OH-NBP | Implication |

| Plasma Exposure (AUC) | High (Dominant) | Moderate | 3-OH is the major systemic metabolite. |

| Brain Exposure (AUC) | Low (~11.8% of 10-OH) | High (Dominant) | 10-OH is the CNS-active species. |

| BBB Permeability | Restricted (Efflux) | High (Passive) | 10-OH crosses BBB efficiently. |

| Efflux Transporters | Substrate (P-gp, BCRP) | Non-Substrate | 10-OH evades "drug resistance" pumps. |

| Target | Low CNS availability | Mitochondrial SIRT3 | 10-OH drives neuroprotection. |

Molecular Mechanism of Action

The therapeutic efficacy of 10-OH-NBP is defined by its ability to preserve mitochondrial integrity under ischemic/hypoxic conditions.

Primary Target: Mitochondrial SIRT3

Recent evidence identifies SIRT3 (Sirtuin 3) as a critical downstream effector. SIRT3 is the primary mitochondrial deacetylase responsible for regulating oxidative stress and metabolism.

-

Pathology: Ischemia/Reperfusion (I/R) injury downregulates SIRT3, leading to hyperacetylation of mitochondrial proteins (e.g., SOD2), accumulation of ROS, and opening of the Mitochondrial Permeability Transition Pore (mPTP).

-

10-OH-NBP Action: It restores SIRT3 expression levels.

-

Downstream Cascade:

-

SOD2 Activation: SIRT3 deacetylates and activates Superoxide Dismutase 2 (SOD2).

-

ROS Scavenging: Activated SOD2 clears superoxide radicals (

). -

Apoptosis Inhibition: Reduced ROS prevents cytochrome c release and Caspase-3 activation.

-

Secondary Signaling Pathways

While SIRT3 is central, 10-OH-NBP activity correlates with broader signaling networks observed with NBP treatment:

-

Nrf2/HO-1 Axis: Enhances expression of antioxidant enzymes (likely downstream of ROS modulation).

-

PI3K/Akt Pathway: Promotes cell survival signaling.

-

Anti-Inflammation: Inhibits NF-

B nuclear translocation in microglial cells.

Mechanistic Diagram

The following diagram illustrates the differential transport and the SIRT3-mediated neuroprotection pathway.

Caption: Differential BBB transport of NBP metabolites and the downstream SIRT3-SOD2 neuroprotective cascade driven by 10-OH-NBP.

Experimental Protocols

To study 10-OH-NBP, researchers must distinguish it from the parent compound and other metabolites.

Protocol A: In Vitro Ischemia Model (OGD/R)

Objective: Assess neuroprotection of 10-OH-NBP against Oxygen-Glucose Deprivation/Reperfusion. Cell Type: SH-SY5Y neurons or HUVECs (Human Umbilical Vein Endothelial Cells).

-

Preparation:

-

Dissolve 10-OH-NBP (purity >98%) in DMSO to create a 10 mM stock.

-

Dilute to working concentrations (0.1, 1.0, 10

M) in culture medium (final DMSO <0.1%).

-

-

OGD Induction:

-

Wash cells with PBS.

-

Replace medium with glucose-free Earle's Balanced Salt Solution (EBSS).

-

Place cells in a hypoxia chamber (

) at 37°C for 4 hours.

-

-

Reperfusion & Treatment:

-

Remove EBSS and replace with normal glucose-containing medium.

-

Immediately add 10-OH-NBP (10

M) or Vehicle. -

Incubate under normoxic conditions for 24 hours.

-

-

Readouts:

-

Viability: CCK-8 or MTT assay.

-

Mitochondrial Potential: JC-1 staining (Red/Green fluorescence ratio).

-

SIRT3 Activity: Western blot for SIRT3 and Acetylated-SOD2 (Lys68). Expectation: 10-OH-NBP increases SIRT3 and decreases Ac-SOD2.

-

Protocol B: Pharmacokinetic Brain Distribution

Objective: Validate 10-OH-NBP brain retention vs. 3-OH-NBP. Subject: Sprague-Dawley Rats (Male, 250g).

-

Administration: Oral gavage of NBP (20 mg/kg) or IV injection of synthesized metabolites.

-

Sampling:

-

Collect plasma and brain tissue at 0.5, 1, 2, 4, 8 hours post-dose.

-

Perfuse rats with saline to remove blood from brain microvessels before harvesting tissue.

-

-

Extraction:

-

Homogenize brain tissue in saline (1:3 w/v).

-

Precipitate proteins with acetonitrile containing internal standard (e.g., deuterated NBP).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

MRM Transitions: Monitor specific transitions for 10-OH-NBP (often m/z 207

189) vs 3-OH-NBP. Note: Isomers require chromatographic separation as they have identical mass.

-

-

Calculation: Calculate

(unbound partition coefficient) to demonstrate preferential brain uptake.

References

-

Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier.[2][3][4] Acta Pharmacologica Sinica.

-

Diao, X., et al. (2013). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation.[3] Drug Metabolism and Disposition.

-

Yang, M., et al. (2022). Rescue of Mitochondrial SIRT3 Ameliorates Ischemia-like Injury in Human Endothelial Cells. International Journal of Molecular Sciences.

-

Li, L., et al. (2010). Synthesis and biological activity of n-butylphthalide derivatives.[3] European Journal of Medicinal Chemistry.

-

Zhao, W., et al. (2016). 3-n-butylphthalide (NBP) attenuates ischemia/reperfusion injury via activating JAK2/STAT3 signaling and attenuating endoplasmic reticulum stress. Acta Pharmacologica Sinica.

Sources

- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.hep.com.cn [journal.hep.com.cn]

- 4. Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile and Neurotherapeutic Potential of 10-Hydroxy-N-butylphthalide (10-OH-NBP)

Executive Summary

10-Hydroxy-N-butylphthalide (10-OH-NBP) is a highly active, blood-brain barrier (BBB) permeable hydroxylated metabolite of 3-n-butylphthalide (NBP), a well-established therapeutic agent for cerebral ischemia. This technical guide provides an in-depth analysis of 10-OH-NBP, detailing its isomer-selective pharmacokinetics, its neuroprotective mechanism of action via the JNK-caspase apoptotic pathway, and the gold-standard analytical methodologies required for its quantification in preclinical development.

Chemical Identity & Metabolic Significance

3-n-Butylphthalide (NBP) was originally isolated from the seeds of celery (Apium graveolens) and has proven highly effective in stroke animal models by reconstructing microcirculation and protecting mitochondrial function Wikipedia[1]. However, upon oral administration, NBP undergoes extensive hepatic first-pass metabolism.

The systemic exposure (Area Under the Curve, AUC) of its metabolites—specifically 10-OH-NBP and 3-OH-NBP—far exceeds that of the parent compound Wang et al.[2]. Consequently, the in vivo neuroprotective efficacy traditionally attributed to NBP is largely driven by 10-OH-NBP. Understanding the pharmacological profile of this specific metabolite is critical for optimizing dosing regimens and developing next-generation neuroprotectants.

Pharmacokinetics & Isomer-Selective BBB Penetration

For any neurotherapeutic to be viable, it must successfully navigate the blood-brain barrier (BBB). 10-OH-NBP exhibits a fascinating isomer-selective distribution profile when compared to its structural counterpart, 3-OH-NBP, as demonstrated by Diao et al.[3].

The Causality of PK Metrics:

Relying solely on the total brain-to-plasma partition coefficient (

Quantitative Pharmacokinetic Parameters in Rat Models

| Parameter | 3-OH-NBP | 10-OH-NBP | Pharmacological Interpretation |

| 0.022 ± 0.004 | 0.881 ± 0.123 | 10-OH-NBP shows ~40x higher total brain accumulation. | |

| 0.101 ± 0.017 | 1.468 ± 0.205 | 10-OH-NBP exhibits vastly superior unbound brain partitioning. | |

| 0.101 ± 0.017 | 0.722 ± 0.102 | Both are subject to efflux ( |

Data summarized from isomer-selective distribution studies across the rat BBB Diao et al.[3].

Mechanism of Action: Neuroprotection & Apoptosis Inhibition

Ischemic stroke triggers a devastating cascade of reactive oxygen species (ROS) and mitochondrial dysfunction. 10-OH-NBP exerts its neuroprotective effects by intercepting this cascade at a critical signaling junction: the c-Jun N-terminal kinase (JNK) pathway Li et al.[4].

The Causality of Pathway Inhibition: During cerebral ischemia/reperfusion, the sudden burst of ROS acts as an upstream kinase activator. This phosphorylates JNK, which in turn phosphorylates pro-apoptotic proteins (like Bcl-2). This structural alteration compromises the mitochondrial membrane, releasing cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. This release is the "point of no return," triggering the cleavage of Caspase-9 and Caspase-3, thereby executing neuronal cell death.

By selectively downregulating phospho-JNK and p38 MAPK expression, 10-OH-NBP severs the signal transduction before it can compromise the mitochondria. This provides a self-validating phenotypic outcome: the biochemical suppression of cytochrome c release directly correlates with a quantifiable reduction in TUNEL-positive (apoptotic) cells in the ischemic penumbra Li et al.[4].

Fig 1: Neuroprotective signaling pathway of 10-OH-NBP via JNK/Caspase inhibition.

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

To accurately profile the pharmacokinetics and BBB penetration of 10-OH-NBP, researchers must employ a rigorous, self-validating LC-MS/MS workflow. The following protocol guarantees high-fidelity quantification by eliminating matrix-induced artifacts.

Step-by-Step Workflow for Determination

-

In Vivo Administration & Simultaneous Sampling: Administer the compound to the rodent model. Collect plasma (via cardiac puncture) and brain tissue simultaneously at steady-state. Causality: Temporal synchronization prevents PK shifts from skewing the brain-to-plasma concentration gradient.

-

Equilibrium Dialysis (The Free-Drug Validation): Dialyze brain homogenate and plasma against a phosphate buffer (pH 7.4) at 37°C for 4-6 hours to determine the unbound fractions (

and -

Sample Preparation & Internal Standardization: Spike all samples with the stable isotope 10-OH-NBP-d4[5]. Perform protein precipitation using cold acetonitrile (1:3 v/v), vortex, and centrifuge at 13,000 rpm for 10 minutes. Causality: 10-OH-NBP-d4 is a deuterium-labeled isotopologue. Because it shares identical extraction recovery and chromatographic retention times as the target analyte, it acts as a self-validating internal control. It perfectly normalizes any matrix-induced ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

-

LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Data Synthesis: Calculate the final metric using the equation:

.

Fig 2: Self-validating LC-MS/MS workflow for determining 10-OH-NBP BBB penetration.

References

- Wikipedia Contributors. "Butylphthalide." Wikipedia, The Free Encyclopedia.

- Wang et al. "Application and prospects of butylphthalide for the treatment of neurologic diseases." National Center for Biotechnology Information (PMC).

- Diao et al. (2015). "Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier." Acta Pharmacologica Sinica (PMC).

- Li et al. (2010). "DL-3-n-butylphthalide prevents neuronal cell death after focal cerebral ischemia in mice via the JNK pathway." Brain Research (PubMed).

- MedChemExpress. "10-OH-NBP-d4 | Deuterium Labeled Internal Standard." MedChemExpress Life Science Reagents.

Sources

- 1. Butylphthalide - Wikipedia [en.wikipedia.org]

- 2. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DL-3-n-butylphthalide prevents neuronal cell death after focal cerebral ischemia in mice via the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Biological Activity & Pharmacokinetics of 10-OH-NBP

[1]

Executive Summary

10-OH-NBP (10-hydroxy-3-n-butylphthalide) is the dominant circulating metabolite of 3-n-butylphthalide (NBP) , a Phase II/III therapeutic agent used for ischemic stroke and vascular dementia.[1] While the parent compound (NBP) is lipophilic and readily crosses the blood-brain barrier (BBB), 10-OH-NBP exhibits distinct pharmacokinetic properties characterized by high plasma abundance (AUC ~10-fold higher than NBP) and polarity-restricted but significant CNS distribution.[1]

This guide analyzes the metabolic formation, structural properties, and biological implications of 10-OH-NBP, providing researchers with protocols for its isolation, detection, and pharmacological evaluation.

Chemical Identity & Metabolic Origin[1]

Structural Characterization

NBP (3-n-butylphthalide) undergoes extensive Phase I metabolism via hepatic Cytochrome P450 enzymes.[1] The hydroxylation of the alkyl side chain is the primary metabolic route.

-

Parent Compound: 3-n-butylphthalide (NBP)[1][2][3][4][5][6][7]

-

Metabolite Name: 10-hydroxy-3-n-butylphthalide (10-OH-NBP)[1][2][3]

-

Chemical Structure: Hydroxylation occurs at the

position of the butyl side chain.[1]-

Note on Numbering: In standard phthalide nomenclature, if the butyl chain carbons are numbered 8, 9, 10, 11 (starting from the attachment point), the 10-position corresponds to the penultimate carbon.

-

-

Molecular Formula:

(Mass shift +16 Da from NBP).

Enzymatic Pathway

The formation of 10-OH-NBP is catalyzed primarily by CYP3A4 , with minor contributions from CYP2E1 and CYP1A2.[1] This oxidative conversion is stereoselective and represents a critical clearance pathway for NBP.[1]

Metabolic Fate:

-

Oxidation: NBP

10-OH-NBP (Phase I). -

Dehydrogenation: 10-OH-NBP

10-Keto-NBP (via ADH/ALDH). -

Carboxylation: Further oxidation leads to NBP-11-oic acid.[1]

Pathway Visualization

The following diagram illustrates the biotransformation of NBP into its major metabolites.

[1]

Pharmacokinetics (PK) & Biodistribution

Plasma vs. Brain Exposure

Unlike many metabolites that are rapidly eliminated, 10-OH-NBP circulates at high concentrations, acting as a potential systemic reservoir.[1]

| Parameter | NBP (Parent) | 10-OH-NBP (Metabolite) | Biological Implication |

| Plasma AUC | Baseline (1.0x) | 10.3x | 10-OH-NBP is the dominant circulating species.[1][4] |

| Plasma Protein Binding | High (>98%) | Moderate (~40% Free) | Higher free fraction facilitates distribution. |

| BBB Permeability | High (Lipophilic) | Low (Polar) | Hydroxyl group limits passive diffusion. |

| Brain | High | ~213 ng/g | Enters brain despite low permeability due to high plasma gradient. |

| Efflux Transporters | Substrate | Weak Substrate | Less affected by P-gp compared to 3-OH-NBP.[1] |

The "Isomer-Selective" BBB Effect

Research indicates a divergence in how NBP metabolites enter the CNS.[1] While 3-OH-NBP (another metabolite) has higher intrinsic permeability, it is a strong substrate for P-glycoprotein (P-gp) efflux pumps, limiting its brain residence.[1] Conversely, 10-OH-NBP has lower intrinsic permeability but is not efficiently pumped out.[1] Combined with its massive plasma concentration, 10-OH-NBP achieves significant brain tissue levels (approx.[1] 4-fold higher than 3-OH-NBP in rat brain homogenate).[1][4]

Biological Activity & Mechanism of Action[8][9][10][11]

While NBP is the primary neuroprotective agent, 10-OH-NBP contributes to the overall pharmacological profile, particularly in systemic vascular regulation.[1]

Neuroprotection (Mitochondrial Preservation)

Although less potent than NBP in acute ischemia models due to slower BBB penetration, 10-OH-NBP retains the phthalide core structure essential for mitochondrial interaction.[1]

-

Mechanism: Stabilization of mitochondrial membrane potential (

) and reduction of Reactive Oxygen Species (ROS). -

Relevance: In chronic dosing, the accumulation of 10-OH-NBP in the brain may contribute to long-term neuroprotection and cognitive recovery.[1]

Anti-Platelet Aggregation

The anti-thrombotic activity of NBP is partially sustained by its metabolites.

-

Activity: 10-OH-NBP exhibits inhibitory effects on arachidonic acid (AA) and ADP-induced platelet aggregation.[1][7]

-

Potency: While specific IC50 values for the isolated metabolite are rarely reported in isolation, structure-activity relationship (SAR) studies of phthalide derivatives suggest that side-chain hydroxylation attenuates but does not abolish anti-platelet activity.[1] The high plasma concentration compensates for reduced potency.

Anti-Inflammatory Signaling

10-OH-NBP is hypothesized to modulate neuroinflammation via the Nrf2/HO-1 axis, similar to the parent compound.[1]

Experimental Protocols

Synthesis of Reference Standard

Since 10-OH-NBP is difficult to synthesize chemically with high stereospecificity, microbial transformation is the gold standard.[1]

-

Strain: Cunninghamella blakesleana (AS 3.970).[1]

-

Substrate: Add NBP (dissolved in ethanol) to the culture medium after 24h of growth.

-

Incubation: 96 hours at 28°C, 180 rpm.

-

Extraction: Extract broth with ethyl acetate.

-

Purification: Silica gel column chromatography followed by semi-preparative HPLC.

LC-MS/MS Quantification in Plasma

To distinguish 10-OH-NBP from its isomers (e.g., 3-OH-NBP), specific mass transitions and chromatographic separation are required.[1]

-

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or AB Sciex QTRAP).

-

Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7

m). -

Mobile Phase:

-

Gradient: 10% B to 90% B over 5 mins.

-

MRM Transitions:

References

-

Diao, X., et al. (2013). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation.[1] Drug Metabolism and Disposition.

-

Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier.[1][2][3] Acta Pharmacologica Sinica.

-

Zhao, W., et al. (2021). Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry.[1] Biomedical Chromatography.

-

Li, J., et al. (2004). Antiplatelet and antithrombotic activity of L-3-n-butylphthalide in rats.[1] Journal of Ethnopharmacology.

Sources

- 1. Butylphthalide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butylphthalide | C12H14O2 | CID 61361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiplatelet and antithrombotic activity of L-3-n-butylphthalide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 10-OH-NBP in Neuroprotection Following Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability, with limited therapeutic options. Dl-3-n-butylphthalide (NBP), a synthetic compound derived from celery seed extracts, has been approved for clinical use in China for acute ischemic stroke, demonstrating multi-target neuroprotective efficacy.[1][2] However, the precise identity of the active therapeutic moiety responsible for its effects within the central nervous system has been a subject of investigation. Pharmacokinetic studies have revealed that NBP undergoes extensive metabolism, with 10-hydroxy-3-n-butylphthalide (10-OH-NBP) emerging as a major, brain-penetrant metabolite.[1][3] Evidence indicates a significantly higher concentration of 10-OH-NBP in brain tissue compared to other metabolites following systemic administration of the parent drug. This guide posits that 10-OH-NBP is a key, if not the primary, mediator of NBP's neuroprotective actions. We synthesize the extensive mechanistic data available for NBP to delineate the putative roles of 10-OH-NBP in mitigating ischemic neuronal damage, focusing on its effects on mitochondrial function, apoptosis, oxidative stress, and angiogenesis. Furthermore, we provide detailed experimental protocols to directly validate the neuroprotective efficacy of 10-OH-NBP, offering a strategic framework for future research and drug development efforts.

The Clinical & Pathophysiological Landscape of Ischemic Stroke

Ischemic stroke is a complex cerebrovascular event characterized by a sudden disruption of blood flow to a region of the brain, initiating a cascade of destructive biochemical and cellular processes. The immediate consequence is energy failure within the ischemic core, leading to rapid necrotic cell death. The surrounding tissue, the "penumbra," is a region of metabolic compromise that is potentially salvageable but is threatened by secondary injury mechanisms, including excitotoxicity, oxidative stress, inflammation, and apoptosis.[2][4] The only widely approved pharmacological intervention is recombinant tissue plasminogen activator (rtPA), which has a narrow therapeutic window and significant contraindications.[2] This highlights the urgent need for novel neuroprotective agents that can target the multifaceted pathophysiology of ischemic injury.

dl-3-n-Butylphthalide (NBP): A Precursor with Established Multi-Target Neuroprotection

dl-3-n-butylphthalide (NBP) was developed from a component isolated from the seeds of Apium graveolens and is clinically approved in China for treating ischemic stroke.[2][5] Its therapeutic benefit stems from its ability to engage multiple pathophysiological pathways simultaneously.[4][6] Extensive preclinical and clinical studies have established its efficacy in improving neurological outcomes.[7][8] The primary mechanisms attributed to NBP include:

-

Protection of Mitochondrial Function: NBP preserves mitochondrial membrane integrity, enhances the activity of respiratory chain complexes, and prevents the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing-factor (AIF).[9][10][11]

-

Anti-Apoptotic Activity: It attenuates the activation of key executioner caspases (caspase-3 and caspase-9) and downregulates pro-apoptotic signaling kinases like JNK and p38.[6][9]

-

Alleviation of Oxidative Stress: NBP reduces the production of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), while increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[10][11]

-

Promotion of Angiogenesis: NBP has been shown to upregulate key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-1 (Ang-1), promoting the formation of new blood vessels in the peri-infarct zone.[5][7]

The Emergence of 10-OH-NBP: The Key Brain-Penetrant Metabolite

While the therapeutic effects of administering NBP are well-documented, its role as a prodrug has become increasingly evident. The neuroprotective activity observed in the brain is likely executed by its active metabolites.

Pharmacokinetic Profile: The Journey from NBP to 10-OH-NBP

Following oral administration, NBP is extensively metabolized in the liver. Key hydroxylated metabolites include 3-hydroxy-NBP (3-OH-NBP) and 10-hydroxy-NBP (10-OH-NBP).[10] Pharmacokinetic analysis in rats reveals that while 3-OH-NBP achieves a higher maximum concentration (Cmax) in the plasma, 10-OH-NBP demonstrates superior penetration and accumulation within the brain parenchyma.[1][3]

Comparative Brain vs. Plasma Exposure

The preferential accumulation of 10-OH-NBP in the brain is the critical observation supporting its role as the primary active agent. Studies show that the brain exposure of 10-OH-NBP is substantially higher than that of 3-OH-NBP.[3] This differential distribution is attributed to differences in plasma protein binding and the influence of efflux transporters at the blood-brain barrier.[3]

| Pharmacokinetic Parameter | 10-OH-NBP | 3-OH-NBP | Data Source |

| Peak Plasma Conc. (Cmax) | ~318 ng/mL | ~1472 ng/mL | [1][3] |

| Peak Brain Conc. (Cmax) | ~213 ng/g | ~48 ng/g | [1][3] |

| Brain/Plasma Ratio (AUC) | Significantly Higher | Significantly Lower | [3] |

Table 1: Comparative pharmacokinetic parameters of NBP metabolites in rats after a 20 mg/kg oral dose of NBP. The data clearly indicates the preferential accumulation of 10-OH-NBP in brain tissue.

This pharmacokinetic evidence forms the logical foundation for attributing the well-documented neuroprotective mechanisms of NBP to its metabolite, 10-OH-NBP.

Putative Mechanisms of 10-OH-NBP-Mediated Neuroprotection

Based on its significant brain exposure, it is hypothesized that 10-OH-NBP mediates the therapeutic effects previously ascribed to its parent compound.

Attenuation of Mitochondrial Dysfunction and Apoptosis

Ischemia triggers the intrinsic apoptotic pathway, which is critically dependent on mitochondrial integrity. 10-OH-NBP is postulated to intervene at several key points in this cascade. By stabilizing the mitochondrial membrane, it likely prevents the release of cytochrome c into the cytosol. This, in turn, prevents the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately inhibiting apoptotic cell death in the penumbra.[6][9]

Promotion of Angiogenesis and Collateral Circulation

Long-term recovery from stroke is heavily dependent on the restoration of blood flow and the remodeling of vascular networks. NBP is known to promote angiogenesis, a process likely driven by 10-OH-NBP in the peri-infarct region.[7] This is thought to occur through the upregulation of critical signaling pathways, such as the Sonic Hedgehog (Shh) and VEGF pathways, which stimulate endothelial cell proliferation, migration, and tube formation.[5] Enhanced angiogenesis and arteriogenesis of collateral vessels can improve local cerebral blood flow, supporting the survival and functional recovery of neurons in the ischemic border zone.[7]

Experimental Validation: A Framework for Investigating 10-OH-NBP

Direct validation of the neuroprotective effects of 10-OH-NBP is a critical next step. The following protocols provide standardized methodologies for researchers in this field.

Experimental Workflow Overview

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model

Objective: To determine the direct neuroprotective effect of 10-OH-NBP on neuronal cells under ischemic-like conditions.

Rationale: The OGD model is a well-established in vitro method that simulates the core components of ischemic injury (deprivation of oxygen and glucose), allowing for high-throughput screening and mechanistic studies in a controlled environment.

Methodology:

-

Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) onto poly-D-lysine coated plates and culture until mature (7-10 days for primary neurons).

-

Preparation of OGD Media: Prepare a glucose-free medium (e.g., DMEM without glucose) and deoxygenate by bubbling with a 95% N₂ / 5% CO₂ gas mixture for at least 30 minutes in a hypoxic chamber.

-

Induction of OGD:

-

Wash the cells once with deoxygenated, glucose-free medium.

-

Replace the culture medium with the prepared OGD medium.

-

Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, 37°C) for a predetermined duration (e.g., 60-120 minutes), which should be optimized to induce ~50% cell death.

-

-

Treatment and Reperfusion:

-

Remove plates from the hypoxic chamber.

-

Replace the OGD medium with normal, pre-warmed culture medium containing various concentrations of 10-OH-NBP (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO).

-

Return the plates to a standard normoxic incubator (95% air, 5% CO₂, 37°C) for 24 hours.

-

-

Assessment of Neuroprotection:

-

Cell Viability: Quantify using an MTT or LDH release assay. An increase in viability or decrease in LDH release in 10-OH-NBP treated groups indicates protection.[11]

-

Apoptosis: Measure caspase-3 activity using a fluorometric substrate or perform TUNEL staining to quantify apoptotic nuclei.

-

Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

-

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the efficacy of 10-OH-NBP in reducing infarct volume and improving functional outcomes in a preclinical stroke model.

Rationale: The MCAO model is the most widely used preclinical model for focal cerebral ischemia, as it reliably reproduces many of the key features of human ischemic stroke, including the formation of an infarct core and a penumbra.

Methodology:

-

Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats (25-30g or 250-300g, respectively).

-

Surgical Procedure (Intraluminal Filament Model):

-

Anesthetize the animal (e.g., with isoflurane).

-

Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce a silicon-coated monofilament (e.g., 6-0) through a small incision in the ECA stump and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.

-

Maintain the occlusion for a specific period (e.g., 60 minutes for transient MCAO). For reperfusion, withdraw the filament.

-

-

Drug Administration:

-

Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery.

-

Assessment of Efficacy (24-72 hours post-MCAO):

-

Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., a 5-point scale from 0=normal to 4=severe deficit).

-

Behavioral Testing: Perform tests such as the cylinder test or corner test to assess sensorimotor function.[7]

-

Infarct Volume Measurement: At the study endpoint, euthanize the animal, harvest the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.

-

Future Directions and Therapeutic Potential

The compelling pharmacokinetic data, combined with the extensive evidence of the parent drug's efficacy, strongly positions 10-OH-NBP as a high-potential therapeutic candidate for ischemic stroke. Future research should focus on several key areas:

-

Direct Efficacy Studies: Conducting the in vitro and in vivo experiments outlined above is paramount to definitively establish the neuroprotective properties of 10-OH-NBP.

-

Stereoisomer-Specific Activity: Investigating whether the (S)- or (R)-enantiomer of 10-OH-NBP possesses greater neuroprotective activity could lead to the development of a more potent and specific therapeutic.

-

Combination Therapy: Exploring the synergistic potential of 10-OH-NBP with thrombolytic agents like rtPA could offer a dual-pronged approach, combining reperfusion with cytoprotection.

-

Pharmacokinetic Optimization: Developing formulations or delivery systems that enhance the brain accumulation of 10-OH-NBP could further improve its therapeutic index.

References

-

Liu, Z., Zhang, Y., Chen, X., et al. (2016). Pharmacokinetics of 3-OH-NBP and 10-OH-NBP in rat plasma (A) and brain (B) after oral administration of 20 mg/kg NBP. ResearchGate. Available from: [Link]

-

Liu, Z., Zhang, Y., Chen, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica. Available from: [Link]

-

Zhao, L., Li, W., Liu, K., et al. (2017). DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice. Aging and Disease. Available from: [Link]

-

Luo, Y., Li, Y., Zhou, H., et al. (2023). Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog. Cell Death & Disease. Available from: [Link]

-

Li, J., Li, Y., Liu, X., et al. (2018). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Oncotarget. Available from: [Link]

-

Xiong, N., Huang, J., Chen, C., et al. (2012). dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway. Journal of Neuroinfectious Diseases. Available from: [Link]

-

Wang, S., Ma, F., Huang, L., et al. (2018). Dl-3-n-Butylphthalide (NBP): A Promising Therapeutic Agent for Ischemic Stroke. CNS & Neurological Disorders - Drug Targets. Available from: [Link]

-

Zhao, W., Li, C., & Li, S. (2022). Application and prospects of butylphthalide for the treatment of neurologic diseases. Chinese Medical Journal. Available from: [Link]

-

Chen, N., Zhou, Z., Li, J., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. Drug Design, Development and Therapy. Available from: [Link]

-

Zhang, J., & Cui, Y. (2024). Long-Term Benefits of N-Butylphthalide in Preventing Ischemic Stroke Recurrence: A Real-World Study. Therapeutics and Clinical Risk Management. Available from: [Link]

-

Cui, L-Y., & Feng, Y-P. (2014). The Neuroprotective Effect and Probable Mechanism of DL-3-n-Butylphthalide in Brain Diseases. Integrative Medicine International. Available from: [Link]

-

Wang, Y., Zhang, B., Xu, Y., et al. (2024). Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation. European Journal of Pharmacology. Available from: [Link]

-

Jia, J., Deng, J., Jin, H., et al. (2023). Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis. Frontiers in Pharmacology. Available from: [Link]

-

Zhao, D., & Liu, C. (2016). A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. Oxidative Medicine and Cellular Longevity. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice [aginganddisease.org]

- 8. dovepress.com [dovepress.com]

- 9. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of 10-OH-NBP: A Metabolite-Centric Perspective on Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary efficacy of 10-hydroxy-N-n-propyl-noraporphine (10-OH-NBP), a principal active metabolite of 3-n-butylphthalide (NBP). While direct efficacy studies on 10-OH-NBP are nascent, this document synthesizes the extensive preclinical data of its parent compound, NBP, to build a scientifically grounded framework for understanding the potential therapeutic contributions of 10-OH-NBP. This guide delves into the multi-faceted neuroprotective mechanisms of NBP, the pharmacokinetic profile of 10-OH-NBP that underscores its relevance, and the established experimental models for evaluating its efficacy. By examining the parent compound's robust anti-inflammatory, antioxidant, and anti-apoptotic properties, we provide a foundational understanding for future investigations focused on isolating and characterizing the specific efficacy of 10-OH-NBP in the context of neurological disorders.

Introduction: The Emergence of NBP and its Metabolites in Neuroprotection

3-n-butylphthalide (NBP) is a synthetic compound derived from l-3-n-butylphthalide, which was originally isolated from the seeds of Apium graveolens Linn (celery seed).[1] Extensive research has demonstrated its significant neuroprotective effects, leading to its approval for the treatment of ischemic stroke in China.[2][3] The therapeutic potential of NBP extends beyond stroke to a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[4][5] NBP's efficacy is attributed to its pleiotropic mechanism of action, targeting multiple pathological pathways involved in neuronal damage.[1][6]

Upon administration, NBP undergoes extensive metabolism, yielding several metabolites, with 10-OH-NBP being one of the major hydroxylated forms found in plasma.[4][7] Crucially, pharmacokinetic studies have revealed that 10-OH-NBP can penetrate the blood-brain barrier (BBB), suggesting it may directly contribute to the neuroprotective effects observed after NBP administration.[7][8] This guide will, therefore, explore the established efficacy of NBP as a proxy for the potential of 10-OH-NBP, providing a rationale and framework for its dedicated study.

The Multi-Targeted Neuroprotective Mechanisms of NBP: A Foundation for 10-OH-NBP's Potential Efficacy

The neuroprotective effects of NBP are not mediated by a single mechanism but rather by a constellation of actions that collectively mitigate neuronal injury and promote recovery.[5][6] Understanding these pathways is critical to hypothesizing and testing the specific contributions of its metabolite, 10-OH-NBP.

Anti-Inflammatory Effects

Neuroinflammation is a key contributor to the pathophysiology of various neurological disorders.[5] NBP has been shown to exert potent anti-inflammatory effects by:

-

Inhibiting Microglial Activation: NBP can suppress the activation of nucleotide binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome in microglia.[5]

-

Downregulating Pro-inflammatory Pathways: It has been demonstrated to down-regulate the Toll-like receptor 4 (TLR4)/nuclear factor kβ (NF-kβ) signaling pathway, a critical cascade in the inflammatory response.[4]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, is a major driver of neuronal cell death. NBP combats oxidative stress through several mechanisms:

-

Enhancing Antioxidant Enzyme Activity: NBP treatment has been shown to increase the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[9]

-

Reducing Lipid Peroxidation: It can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9]

-

Activating the Nrf2 Pathway: NBP can activate the Kelch-like ECH-associating protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a key regulator of cellular antioxidant responses.[5]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. NBP has demonstrated anti-apoptotic effects by:

-

Modulating the Mitochondrial Apoptotic Pathway: NBP can inhibit the mitochondrial apoptotic pathway.[5]

-

Regulating Apoptosis-Related Proteins: Studies have shown that NBP can reduce the levels of cleaved caspase-3 and caspase-9.[5]

Protection of Mitochondrial Function

Mitochondrial dysfunction is a central element in the pathogenesis of ischemic stroke and neurodegenerative diseases. NBP helps to preserve mitochondrial function by improving energy metabolism and protecting against mitochondrial damage.[4][6]

The multifaceted mechanisms of NBP are summarized in the following signaling pathway diagram:

Figure 1: A diagram illustrating the multi-targeted neuroprotective mechanisms of NBP, which are hypothesized to be contributed to by its active metabolite, 10-OH-NBP.

Pharmacokinetics of 10-OH-NBP: Evidence for its Role in the Brain

The therapeutic potential of a centrally acting agent is contingent on its ability to cross the BBB. Pharmacokinetic studies in rats have provided crucial insights into the distribution of NBP's metabolites. After oral administration of NBP, both 3-OH-NBP and 10-OH-NBP are detected in the plasma and brain.[7] While the plasma exposure of 3-OH-NBP is significantly higher than that of 10-OH-NBP, the brain exposure of 10-OH-NBP is substantially greater than that of 3-OH-NBP.[7][10]

Table 1: Comparative Pharmacokinetics of NBP Metabolites in Rats Following Oral Administration of NBP (20 mg/kg) [7][11]

| Parameter | 3-OH-NBP | 10-OH-NBP |

| Plasma Cmax (ng/mL) | 1472 ± 358 | 242 ± 163 |

| Brain Cmax (ng/g) | 47.9 ± 29.8 | 213 ± 160 |

| Plasma AUC0-24h (ng·mL−1·h) | 5797 ± 1010 | 1250 ± 188 |

| Brain to Plasma AUC Ratio | Low | Higher |

| Unbound Fraction in Plasma | 22% ± 2.3% | 60% ± 5.2% |

| Unbound Fraction in Brain | 100% ± 9.7% | 49.9% ± 14.1% |

This preferential distribution of 10-OH-NBP to the brain is attributed to differences in plasma and brain protein binding.[7] The higher unbound fraction of 10-OH-NBP in plasma facilitates its passage across the BBB.[7] These pharmacokinetic data strongly support the hypothesis that 10-OH-NBP is a key contributor to the centrally mediated neuroprotective effects of NBP.

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the efficacy of 10-OH-NBP, a series of well-established in vitro and in vivo experimental models can be employed. The following protocols are based on those successfully used to characterize the neuroprotective effects of NBP.

In Vitro Efficacy Models

4.1.1. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Neuronal Cultures

This model mimics the ischemic-reperfusion injury that occurs in stroke.

-

Objective: To assess the direct neuroprotective effect of 10-OH-NBP against ischemic-like injury.

-

Methodology:

-

Culture primary cortical or hippocampal neurons from embryonic rodents.

-

Induce OGD by replacing the normal culture medium with a glucose-free medium and placing the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2).

-

After a defined period of OGD (e.g., 60-90 minutes), terminate the insult by returning the cultures to normoxic conditions with regular, glucose-containing medium (reperfusion).

-

Treat cultures with varying concentrations of 10-OH-NBP before, during, or after OGD.

-

Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

-

Measure markers of oxidative stress (e.g., ROS production) and apoptosis (e.g., caspase-3 activity).

-

4.1.2. Lipopolysaccharide (LPS)-Induced Inflammation in Microglial Cell Lines

This model is used to evaluate the anti-inflammatory properties of a compound.

-

Objective: To determine the ability of 10-OH-NBP to suppress microglial activation and the production of pro-inflammatory mediators.

-

Methodology:

-

Culture a microglial cell line (e.g., BV-2).

-

Pre-treat the cells with different concentrations of 10-OH-NBP.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA.

-

Assess the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB) by Western blotting or qPCR.

-

In Vivo Efficacy Models

4.2.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

The MCAO model is the most widely used animal model of focal cerebral ischemia.

-

Objective: To evaluate the in vivo efficacy of 10-OH-NBP in reducing infarct volume and improving neurological outcome after stroke.

-

Methodology:

-

Anesthetize the animal (e.g., rat or mouse).

-

Induce focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal filament.

-

After a specific duration of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.

-

Administer 10-OH-NBP (intravenously or intraperitoneally) at various time points relative to the ischemic insult.

-

Assess neurological deficits at different time points post-MCAO using a standardized neurological scoring system.

-

At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and determine the infarct volume by TTC (2,3,5-triphenyltetrazolium chloride) staining of brain slices.

-

Conduct histological and immunohistochemical analyses to assess neuronal death, inflammation, and oxidative stress in the ischemic penumbra.

-

Figure 2: A generalized experimental workflow for assessing the in vivo efficacy of 10-OH-NBP using the MCAO model.

Future Directions and Conclusion

The extensive body of research on NBP provides a strong rationale for investigating the specific efficacy of its major brain-penetrant metabolite, 10-OH-NBP. The preliminary pharmacokinetic data are compelling, suggesting that 10-OH-NBP is not merely a byproduct of NBP metabolism but a potentially crucial contributor to its neuroprotective effects.

Future research should focus on:

-

Direct Efficacy Studies: Conducting in vitro and in vivo studies using the protocols outlined in this guide to directly assess the neuroprotective, anti-inflammatory, and antioxidant properties of isolated 10-OH-NBP.

-

Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by 10-OH-NBP to determine if they mirror those of NBP or if it possesses unique mechanisms of action.

-

Comparative Efficacy Studies: Performing head-to-head comparisons of the efficacy of NBP and 10-OH-NBP in various models of neurological disease to delineate their respective contributions.

References

-

A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. BioMed Research International. [Link]

-

Application and prospects of butylphthalide for the treatment of neurologic diseases. Chinese Medical Journal. [Link]

-

A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. PMC. [Link]

-

Neuroprotective mechanisms of NBP. NBP, 3-n-butylphthalide. ResearchGate. [Link]

-

Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Experimental and Therapeutic Medicine. [Link]

-

Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica. [Link]

-

Pharmacokinetics of 3-OH-NBP and 10-OH-NBP in rat plasma (A) and brain... ResearchGate. [Link]

-

Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. PMC. [Link]

-

Evidence of clinical efficacy and pharmacological mechanism of N-butylphthalide in the treatment of delayed encephalopathy after acute carbon monoxide poisoning. PMC. [Link]

-

Efficacy and Safety of Adherence to dl-3-n-Butylphthalide Treatment in Patients With Non-disabling Minor Stroke and TIA—Analysis From a Nationwide, Multicenter Registry. Frontiers in Neurology. [Link]

-

[Effects of NBP on ATPase and anti-oxidant enzymes activities and lipid peroxidation in transient focal cerebral ischemic rats]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Adherence to dl-3-n-Butylphthalide Treatment in Patients With Non-disabling Minor Stroke and TIA—Analysis From a Nationwide, Multicenter Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [Effects of NBP on ATPase and anti-oxidant enzymes activities and lipid peroxidation in transient focal cerebral ischemic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry of 10-hydroxy-3-n-butylphthalide (10-OH-NBP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

As the major active metabolite of 3-n-butylphthalide (NBP), a drug utilized in the management of cerebral ischemia, 10-hydroxy-3-n-butylphthalide (10-OH-NBP) presents a complex stereochemical landscape with significant implications for its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of the stereochemistry of 10-OH-NBP, from its fundamental structural features to advanced analytical and synthetic strategies. We delve into the existence of its four stereoisomers, arising from two distinct chiral centers, and discuss the critical need for their individual characterization. This guide outlines methodologies for stereoselective synthesis and chiral separation, and details analytical techniques for the definitive assignment of absolute and relative configurations. By synthesizing current knowledge and proposing strategic research directions, this document serves as an essential resource for researchers in medicinal chemistry, pharmacology, and drug development aiming to unlock the full therapeutic potential of 10-OH-NBP and its individual stereoisomers.

Introduction: The Significance of Stereochemistry in NBP Metabolism

3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective effects and is clinically used for the treatment of ischemic stroke.[1][2] NBP itself is a chiral molecule, possessing a stereocenter at the C3 position of the phthalide ring. It is administered as a racemic mixture of its (R)- and (S)-enantiomers.[1]

Upon administration, NBP undergoes extensive metabolism, leading to a variety of derivatives. Among these, the hydroxylated metabolites, particularly 10-hydroxy-NBP (10-OH-NBP) and 3-hydroxy-NBP (3-OH-NBP), are major circulating species in plasma.[1] Crucially, studies have revealed an isomer-selective distribution of these hydroxylated metabolites between plasma and the brain.[1][3] This differential distribution strongly suggests that the stereochemical configuration of these metabolites plays a pivotal role in their ability to cross the blood-brain barrier and, consequently, in their ultimate therapeutic efficacy and potential side effects.

This guide focuses specifically on the stereochemistry of 10-OH-NBP, a metabolite of high interest due to its significant presence and potential neuroprotective activities.

The Stereochemical Complexity of 10-OH-NBP: Unraveling the Four Stereoisomers

The chemical structure of 10-OH-NBP features two chiral centers:

-

C3 of the phthalide ring: This is the original chiral center present in the parent drug, NBP.

-

C10 of the n-butyl side chain: The introduction of a hydroxyl group at this position during metabolism creates a second stereocenter.

The presence of two chiral centers means that 10-OH-NBP can exist as 22 = 4 distinct stereoisomers. These can be categorized into two pairs of enantiomers, with the relationship between the pairs being diastereomeric.

The four stereoisomers are:

-

(3R, 10R)-10-OH-NBP

-

(3S, 10S)-10-OH-NBP

-

(3R, 10S)-10-OH-NBP

-

(3S, 10R)-10-OH-NBP

It is well-established that stereoisomers of a drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the isolation and characterization of each of the four 10-OH-NBP stereoisomers are paramount to fully understanding the metabolism of NBP and identifying the most therapeutically beneficial molecular entity.

Synthetic and Separation Strategies for 10-OH-NBP Stereoisomers

The preparation of individual stereoisomers of 10-OH-NBP in high purity is a prerequisite for their biological evaluation. This can be achieved through two primary approaches: stereoselective synthesis or separation of a stereoisomeric mixture.

Stereoselective Synthesis

The goal of stereoselective synthesis is to produce a single, desired stereoisomer. For 10-OH-NBP, this would involve controlling the stereochemistry at both the C3 and C10 positions.

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For example, a chiral precursor containing the (R)- or (S)-configured C10-hydroxyl group could be used to construct the phthalide ring system.

-

Asymmetric Catalysis: The use of chiral catalysts can facilitate the enantioselective or diastereoselective formation of one of the chiral centers. For instance, an asymmetric reduction of a ketone precursor at the C10 position could establish the desired stereochemistry at that center.

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the NBP backbone to direct the stereochemical outcome of a subsequent reaction, such as the hydroxylation of the butyl chain, and then cleaved to yield the desired stereoisomer.[4]

Chiral Separation of Stereoisomers

When a stereoselective synthesis is not feasible or yields a mixture of stereoisomers, chromatographic separation techniques are employed.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for the separation of enantiomers and diastereomers.[5] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[6]

Table 1: Key Parameters for Chiral HPLC Method Development

| Parameter | Considerations |